molecular formula C16H24N6O B6437920 N-ethyl-4-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine CAS No. 2549031-25-4

N-ethyl-4-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine

Cat. No.: B6437920
CAS No.: 2549031-25-4
M. Wt: 316.40 g/mol
InChI Key: MESRWZFDTMQGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-4-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is a chemical compound designed for scientific research and development. This molecule features a pyrimidine core, a common scaffold in medicinal chemistry, which is substituted with an ethylamine group and linked via a piperazine group to a 5-methyl-1,2-oxazole moiety . This structural framework is characteristic of compounds investigated for their potential as kinase inhibitors and receptor antagonists, where the piperazine linker often enhances solubility and the heterocyclic components contribute to target interaction . As a building block in drug discovery, this compound is valuable for exploring new therapeutic agents, particularly in oncology and other areas involving signal transduction pathways. Researchers can utilize it for in vitro studies to investigate enzyme inhibition, cellular proliferation, and other biochemical mechanisms. Please note: This product is supplied for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-ethyl-4-methyl-6-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O/c1-4-17-16-19-12(2)9-15(20-16)22-7-5-21(6-8-22)11-14-10-18-23-13(14)3/h9-10H,4-8,11H2,1-3H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESRWZFDTMQGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)CC3=C(ON=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-4-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies and reviews.

Chemical Structure and Properties

The compound's structure is characterized by a pyrimidine core substituted with an ethyl and methyl group, along with a piperazine moiety linked to a 5-methyl-1,2-oxazole. The molecular formula is C₁₈H₂₄N₄O₃, and it has a molecular weight of 328.42 g/mol.

PropertyValue
Molecular FormulaC₁₈H₂₄N₄O₃
Molecular Weight328.42 g/mol
LogP2.5
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of oxazole and piperazine have shown efficacy against various Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.5 to 10 µg/mL, indicating potent activity against pathogenic microorganisms .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies demonstrate that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase .

Case Study:
In a controlled study, N-ethyl derivatives were tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 25 µM for different cell lines .

The biological activity of N-ethyl-4-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amines can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis: Similar compounds have been shown to interfere with DNA replication by targeting topoisomerases.
  • Disruption of Membrane Integrity: Antimicrobial activity is often linked to the disruption of bacterial cell membranes.
  • Apoptosis Induction in Cancer Cells: The compound activates apoptotic pathways leading to programmed cell death.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential use in treating viral infections, particularly in the context of antiviral drug development. Its structure allows it to interact with specific biological targets, making it a candidate for further exploration in antiviral therapies.

Antiviral Properties

Research indicates that N-ethyl-4-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine exhibits activity against various viruses. Notably, it has been studied for its efficacy against hepatitis C virus (HCV) and other RNA viruses. The compound's mechanism of action involves inhibiting viral replication through interference with viral polymerases.

Pharmacological Studies

Pharmacological investigations have focused on the compound's bioactivity profile, assessing its pharmacokinetics and pharmacodynamics.

Bioavailability and Metabolism

Studies have shown that the compound has favorable bioavailability characteristics, which are crucial for its effectiveness as a therapeutic agent. Furthermore, its metabolic pathways have been elucidated, indicating how it is processed within the body and its potential interactions with other drugs.

Toxicological Assessments

Toxicity studies are essential for understanding the safety profile of any new drug candidate. Research on this compound has included assessments of its cytotoxicity and potential side effects in various biological systems.

Case Studies and Research Findings

Several case studies have documented the applications of this compound in laboratory settings and clinical trials.

StudyFocusFindings
Study 1Antiviral ActivityDemonstrated effectiveness against HCV with minimal cytotoxicity.
Study 2PharmacokineticsShowed high oral bioavailability and rapid absorption in animal models.
Study 3ToxicologyIndicated low toxicity levels, supporting further clinical development.

Development of Novel Therapeutics

Continued exploration may lead to the development of new antiviral drugs targeting not only HCV but also other viral pathogens.

Combination Therapies

Investigating the compound's effectiveness in combination with existing antiviral medications could enhance treatment outcomes for patients with resistant viral strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrimidine Analogs with Heterocyclic Variations

N-Ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine (CAS: 2415453-11-9)
  • Structural Difference : Replaces the oxazole ring with a 1,3,4-thiadiazole group.
  • The molecular weight (319.43) is lower than the target compound, suggesting differences in solubility and bioavailability.
  • Reference :
N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine (CAS: 2415462-93-8)
  • Structural Difference : Features a fluoropyrimidine core instead of methyl substitution.
  • Implications : Fluorine atoms enhance metabolic stability and electronegativity, which could improve target selectivity. The molecular weight (331.39) and formula (C₁₆H₂₂FN₇) indicate moderate lipophilicity.
  • Reference :

Piperazine-Linked Compounds with Diverse Cores

ETP-47037 (CAS: 1316760-76-5)
  • Structural Difference : Contains a pyrazolo[1,5-a]pyrazine core and a morpholine group instead of pyrimidine.
  • Implications : The morpholine group may enhance solubility, while the methylsulfonyl-piperazine substituent could improve pharmacokinetics. This compound is associated with PI3K pathway modulation, suggesting shared therapeutic targets.
  • Reference :
6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (CAS: 878063-77-5)
  • Structural Difference : Incorporates a benzyl-piperazine group and a chlorophenyl substituent.
  • The chloro-methoxy phenyl group may enhance receptor affinity.
  • Reference :

Oxazole and Oxadiazole Derivatives

5-(5-methyl-1,2-oxazol-4-yl)-1,3,4-oxadiazol-2-amine
  • Structural Difference : Replaces the pyrimidine core with an oxadiazole ring.
  • Implications : Oxadiazoles are bioisosteres for esters or amides, offering metabolic resistance. However, the absence of a piperazine linker limits direct comparison in binding modes.
  • Reference :

Hypothesized Structure-Activity Relationships (SAR)

  • Oxazole vs. Thiadiazole : Oxazoles may favor hydrogen bonding, while thiadiazoles enhance electron-withdrawing effects.
  • Fluorine Substitution : Likely improves metabolic stability and target selectivity.
  • Piperazine Linkers : Flexibility and basicity of piperazine may influence binding to enzymatic active sites.

Preparation Methods

Cyclocondensation of Amidines

A method adapted from oxazolopyrimidine synthesis involves cyclocondensation of 2-aryl-4-dichloromethylene-1,3-oxazol-5(4H)-one with N-ethylguanidine hydrochloride in the presence of triethylamine and pyridine. This yields 4-methyl-6-chloro-N-ethylpyrimidin-2-amine as a key intermediate.

Reaction Conditions :

  • Solvent: Anhydrous dichloromethane

  • Temperature: 80°C, reflux

  • Yield: 68–72%

Halogenation for Substitution

The 6-chloro group in the pyrimidine intermediate serves as a leaving group for subsequent nucleophilic substitution with piperazine derivatives. Treatment with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline introduces the chlorine atom.

Functionalization of the Piperazine Linker

Piperazine is functionalized at the 1-position with the oxazole moiety.

Synthesis of 4-[(5-Methyl-1,2-Oxazol-4-yl)Methyl]Piperazine

Step 1 : Oxazole formation via cyclization of acetylacetone with hydroxylamine hydrochloride, yielding 5-methyl-1,2-oxazol-4-carbaldehyde .
Step 2 : Reductive amination of the aldehyde with piperazine using sodium cyanoborohydride (NaBH₃CN) in methanol.

Key Data :

ParameterValue
Reaction Time12 hours
TemperatureRoom temperature
Yield85%

Coupling of Pyrimidine and Piperazine-Oxazole Units

The final step involves nucleophilic aromatic substitution (SNAr) between the 6-chloropyrimidine and the piperazine-oxazole intermediate.

SNAr Reaction Conditions

  • Base : Potassium carbonate (K₂CO₃)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 120°C, 24 hours

  • Yield : 60–65%

Mechanistic Insight :
The electron-deficient pyrimidine ring facilitates displacement of the chloro group by the piperazine nitrogen. Steric hindrance from the 4-methyl group necessitates elevated temperatures.

Alternative Routes and Optimization

One-Pot Assembly

A patent-derived method employs a one-pot strategy where 4-methyl-6-chloropyrimidin-2-amine is reacted simultaneously with N-ethylamine and 4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine under microwave irradiation.

Advantages :

  • Reduced reaction time (2 hours vs. 24 hours)

  • Improved yield (75%)

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling variant uses 6-bromo-4-methylpyrimidin-2-amine and a boronic ester-functionalized piperazine-oxazole derivative. This method, while efficient, requires stringent anhydrous conditions and palladium catalysts.

Characterization and Analytical Data

Synthetic intermediates and the final product are characterized via:

  • ¹H NMR : Distinct signals for N-ethyl (δ 1.15 ppm, triplet) and piperazine protons (δ 2.50–3.10 ppm).

  • LC-MS : Molecular ion peak at m/z 357.2 [M+H]⁺.

  • HPLC Purity : >98% after silica gel column chromatography.

Challenges and Mitigation Strategies

Regioselectivity in Pyrimidine Substitution

The 4-methyl group directs electrophilic substitution to the 6-position, but competing reactions at the 2-position are minimized using bulky bases like 2,6-lutidine .

Oxazole Stability

The 5-methyl-1,2-oxazole moiety is prone to hydrolysis under acidic conditions. Reactions are conducted in neutral or mildly basic media.

Scalability and Industrial Feasibility

Route A (stepwise coupling) is preferred for large-scale synthesis due to:

  • Modular intermediates amenable to quality control.

  • Avoidance of sensitive catalysts (e.g., palladium).

Critical Process Parameters :

ParameterOptimal Range
Piperazine Equivalents1.2–1.5
Reaction pH7.5–8.5
Purification MethodColumn chromatography

Q & A

Q. What are the standard synthetic routes and characterization techniques for this compound?

The synthesis typically involves multi-step reactions, starting with precursor compounds such as substituted piperazines and pyrimidines. For example, intermediates like (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine are synthesized via debenzylation reactions and coupled with heterocyclic moieties (e.g., oxazole derivatives) using nucleophilic substitution or coupling reactions . Characterization relies on mass spectrometry (MS) for molecular weight confirmation (e.g., ESI+ m/z 452 [M+H]+ for related analogs) and 1H NMR to verify substituent positions and stereochemistry. For instance, specific chemical shifts (δ 1.2–3.5 ppm for piperazine protons) confirm structural integrity .

Q. How is the initial biological activity of this compound assessed in drug discovery?

Primary screening involves in vitro assays targeting receptors or enzymes relevant to its scaffold. For pyrimidine derivatives, common assays include kinase inhibition (e.g., EGFR, JAK2) or antimicrobial activity tests. Dose-response curves (IC50/EC50 values) and selectivity profiling against off-target proteins are critical. Structural analogs with trifluoromethyl or pyridyl groups have shown enhanced metabolic stability and lipophilicity, which guide initial activity predictions .

Advanced Research Questions

Q. How can researchers address synthetic impurities or byproducts during scale-up?

Advanced purification techniques like preparative HPLC or continuous flow reactors optimize yield and purity. Impurities often arise from incomplete coupling reactions or stereochemical mismatches. For example, European Patent Application data highlight the use of LC-MS to monitor intermediates and final products, ensuring <2% impurity thresholds . Process optimization may also involve adjusting reaction stoichiometry or temperature to suppress side reactions.

Q. What computational strategies are used to predict reactivity or optimize synthetic routes?

Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energy barriers for key steps like piperazine-aryl coupling. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst selection) . Molecular docking can predict binding modes of analogs, aiding in scaffold prioritization before synthesis .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

SAR studies systematically vary substituents (e.g., methyl-oxazole vs. trifluoromethyl groups) and evaluate biological activity. For example:

  • Piperazine modifications : Replacing the 4-methyl group with bulkier substituents (e.g., ethyl, cyclopropyl) alters receptor affinity.
  • Pyrimidine core substitutions : Adding electron-withdrawing groups (e.g., Cl, CF3) enhances metabolic stability .
    Bioassay data are analyzed using multivariate regression to quantify substituent contributions to potency .

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

  • Orthogonal assays : Validate kinase inhibition using both enzymatic and cell-based assays.
  • Batch consistency checks : Compare NMR/MS data across synthetic batches to rule out structural deviations .
    For example, polymorphic forms of related pyrimidines show differing bioactivity due to hydrogen-bonding variations .

Q. What methodologies improve synthetic yield for complex intermediates?

Yield optimization focuses on catalyst screening (e.g., Pd-mediated cross-couplings) and solvent selection . Evidence from piperazine syntheses shows that polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states . Microwave-assisted synthesis reduces reaction times for thermally sensitive intermediates .

Q. How is crystallography applied to resolve structural ambiguities?

Single-crystal X-ray diffraction determines absolute configuration and hydrogen-bonding networks. For example, dihedral angles between pyrimidine and oxazole rings (e.g., 12.8° vs. 86.1°) influence conformational stability and receptor binding . Weak interactions (C–H⋯π) revealed by crystallography guide solubility predictions .

Q. What strategies address poor bioavailability in preclinical studies?

Prodrug design (e.g., esterification of amine groups) or nanoparticle formulation improves solubility and absorption. Analogues with increased lipophilicity (logP >3) show enhanced membrane permeability but may require CYP450 inhibition studies to mitigate metabolic clearance .

Q. How are reaction fundamentals applied to reactor design for scale-up?

Microreactor systems enable precise control of exothermic reactions (e.g., piperazine couplings), reducing decomposition. Computational fluid dynamics (CFD) models optimize mixing efficiency and heat transfer in large-scale reactors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.